N-(alpha-((Phenylthio)methyl)phenethyl)benzamide
N-(alpha-((Phenylthio)methyl)phenethyl)benzamide
Brand Name:
Vulcanchem
CAS No.:
19071-63-7
VCID:
VC21023819
InChI:
InChI=1S/C22H21NOS/c24-22(19-12-6-2-7-13-19)23-20(16-18-10-4-1-5-11-18)17-25-21-14-8-3-9-15-21/h1-15,20H,16-17H2,(H,23,24)
SMILES:
C1=CC=C(C=C1)CC(CSC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Molecular Formula:
C22H21NOS
Molecular Weight:
347.5 g/mol
N-(alpha-((Phenylthio)methyl)phenethyl)benzamide
CAS No.: 19071-63-7
Cat. No.: VC21023819
Molecular Formula: C22H21NOS
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19071-63-7 |
|---|---|
| Molecular Formula | C22H21NOS |
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | N-(1-phenyl-3-phenylsulfanylpropan-2-yl)benzamide |
| Standard InChI | InChI=1S/C22H21NOS/c24-22(19-12-6-2-7-13-19)23-20(16-18-10-4-1-5-11-18)17-25-21-14-8-3-9-15-21/h1-15,20H,16-17H2,(H,23,24) |
| Standard InChI Key | OTRNNWSFGPFBHC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(CSC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)CC(CSC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator